molecular formula C21H25N5O8S2.Na B000796 Mezlocillin sodium CAS No. 42057-22-7

Mezlocillin sodium

Cat. No. B000796
CAS RN: 42057-22-7
M. Wt: 561.6 g/mol
InChI Key: GTGQRSIMEUWHPA-ZBJAFUORSA-M
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Description

Mezlocillin sodium is a broad-spectrum penicillin antibiotic . It is active against both Gram-negative and some Gram-positive bacteria . Unlike most other extended spectrum penicillins, it is excreted by the liver, therefore it is useful for biliary tract infections, such as ascending cholangitis .


Synthesis Analysis

Mezlocillin can be made in a variety of ways including reaction of ampicillin with chlorocarbamate 1 in the presence of triethylamine . A study used HPSEC, column switching 2D LC-IT/TOF MS and other chromatographic techniques to study the polymerized impurities in mezlocillin sodium .


Molecular Structure Analysis

The molecular formula of Mezlocillin sodium is C21H24N5NaO8S2 . The molecular weight is 561.6 g/mol . The IUPAC name is sodium; (2 S ,5 R ,6 R )-3,3-dimethyl-6- [ [ (2 R )-2- [ (3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

To effectively control the polymerized impurities in mezlocillin sodium, a HPSEC method with TSK-gel G2000SWxl column and a RP-HPLC method with C18 analytical column were established .


Physical And Chemical Properties Analysis

Mezlocillin sodium is an organic sodium salt . It contains a mezlocillin (1-) and has a role as an antibacterial drug .

Scientific Research Applications

Treatment of Serious Infections

Mezlocillin sodium is used to treat serious gram-negative infections of the lungs, urinary tract, and skin . It is particularly effective against many Gram-positive and Gram-negative pathogens .

Broad-Spectrum Anti-Infective Drug

Mezlocillin sodium is a broad-spectrum anti-infective drug . This means it can be used to treat a wide variety of infections caused by different types of bacteria.

Enhanced Activity Against Anaerobes

Mezlocillin has enhanced activity against many anaerobes . Anaerobes are bacteria that can grow without oxygen, and they are often responsible for infections in areas of the body with limited oxygen supply.

Pharmacodynamic Studies

The pharmacodynamic target of β-lactam antibiotics, which includes mezlocillin, is often used to evaluate the efficacy of the drug . This involves studying how the drug interacts with its target and how that affects the bacteria.

Dosing Optimization

Studies have been conducted to optimize the dosing of mezlocillin . This is important to ensure that the drug is administered in the most effective and safe manner.

Safety Studies

In order to ensure the safety of mezlocillin sodium, studies have been conducted to investigate its effects . This is crucial to minimize any potential side effects and ensure the drug is safe for use.

Mechanism of Action

Target of Action

Mezlocillin sodium primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria.

Mode of Action

Mezlocillin sodium, like all other beta-lactam antibiotics, inhibits the third and last stage of bacterial cell wall synthesis by binding to PBPs . This interaction disrupts the normal synthesis process, leading to changes in the bacterial cell wall structure.

Pharmacokinetics

The pharmacokinetics of mezlocillin sodium involves its absorption, distribution, metabolism, and excretion (ADME). It is excreted by the liver, making it useful for biliary tract infections . The protein binding of mezlocillin sodium ranges from 16–59%, and it undergoes hepatic metabolism (20–30%). The elimination half-life is 1.3–4.4 hours, and it is excreted through renal (50%) and biliary routes .

Result of Action

The result of mezlocillin sodium’s action is the lysis of the bacterial cell. By inhibiting cell wall synthesis, the bacterial cell becomes more susceptible to osmotic pressure. This ultimately leads to cell lysis, killing the bacteria and helping to clear the infection .

Action Environment

The action of mezlocillin sodium can be influenced by various environmental factors. For instance, its excretion by the liver makes it particularly effective in treating biliary tract infections . Additionally, the presence of beta-lactamases in the environment can affect the stability and efficacy of mezlocillin sodium. Mezlocillin sodium is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Safety and Hazards

When handling Mezlocillin sodium, dust formation should be avoided. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Mezlocillin sodium is a broad-spectrum anti-infective drug, which is widely used in clinic because of its remarkable antibacterial effect . It has been proposed for infections with certain anaerobes and may be useful in inner ear, bile, and CNS infections .

properties

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/q;+1/p-1/t12-,13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQRSIMEUWHPA-ZBJAFUORSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N5NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mezlocillin sodium

CAS RN

42057-22-7, 59798-30-0
Record name Mezlocillin Sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042057227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEZLOCILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX227TP94U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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